N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzamide core with methoxy groups at the 2 and 3 positions, a hydroxy group on a pentyl chain, and a thiophene ring. Its complex structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Pentyl Chain: The initial step involves the synthesis of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This can be achieved through a series of reactions starting from thiophene, involving halogenation, Grignard reactions, and hydrolysis.
Benzamide Core Synthesis: The 2,3-dimethoxybenzamide core can be synthesized from 2,3-dimethoxyaniline through acylation reactions.
Coupling Reaction: The final step involves coupling the pentyl chain with the benzamide core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group on the pentyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)19-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13,20H,8-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURETCSZWNQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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